

2-Hydrazino-4-methylpyridine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hydrazino-4-methylpyridine**

Cat. No.: **B1357133**

[Get Quote](#)

An In-depth Technical Guide to 2-Hydrazino-4-methylpyridine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **2-Hydrazino-4-methylpyridine**, a pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis.

Core Compound Data

2-Hydrazino-4-methylpyridine, also known as (4-methylpyridin-2-yl)hydrazine, is a solid organic compound.[1][2] Its key quantitative data are summarized in the table below.

Property	Value
Molecular Formula	C ₆ H ₉ N ₃ [3][4][5]
Molecular Weight	123.16 g/mol [3][4][5]
Melting Point	74 °C[1][2]
Boiling Point	88-89 °C at 0.02 Torr[1][2]
CAS Number	4931-00-4[3][6]

Experimental Protocols

Synthesis of 2-Hydrazino-4-methylpyridine

A common method for the synthesis of **2-Hydrazino-4-methylpyridine** involves the reaction of 2-fluoro-4-methylpyridine with hydrazine hydrate.[1][2][7]

Materials:

- 2-Fluoro-4-methylpyridine
- Hydrazine hydrate
- Ethylene glycol monoethyl ether
- Ethyl acetate
- Anhydrous sodium sulfate
- Water

Procedure:

- Dissolve 3.3 g (30.0 mmol) of 2-fluoro-4-methylpyridine in 40 ml of ethylene glycol monoethyl ether.[1][2]
- Slowly add 14.6 ml (15.0 g, 300 mmol) of hydrazine hydrate to the solution.[1][2]
- Heat the reaction mixture to boiling, maintaining an oil bath temperature of 150°C, and stir continuously for 16 hours.[1][2]
- After the reaction is complete, concentrate the solution using a rotary evaporator.[1][2]
- Dissolve the concentrated residue in 100 ml of water and extract three times with 100 ml of ethyl acetate each time.[1][2]
- Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate again.[1][2]
- Dry the resulting crude product under reduced pressure to yield the target compound.[1][2]

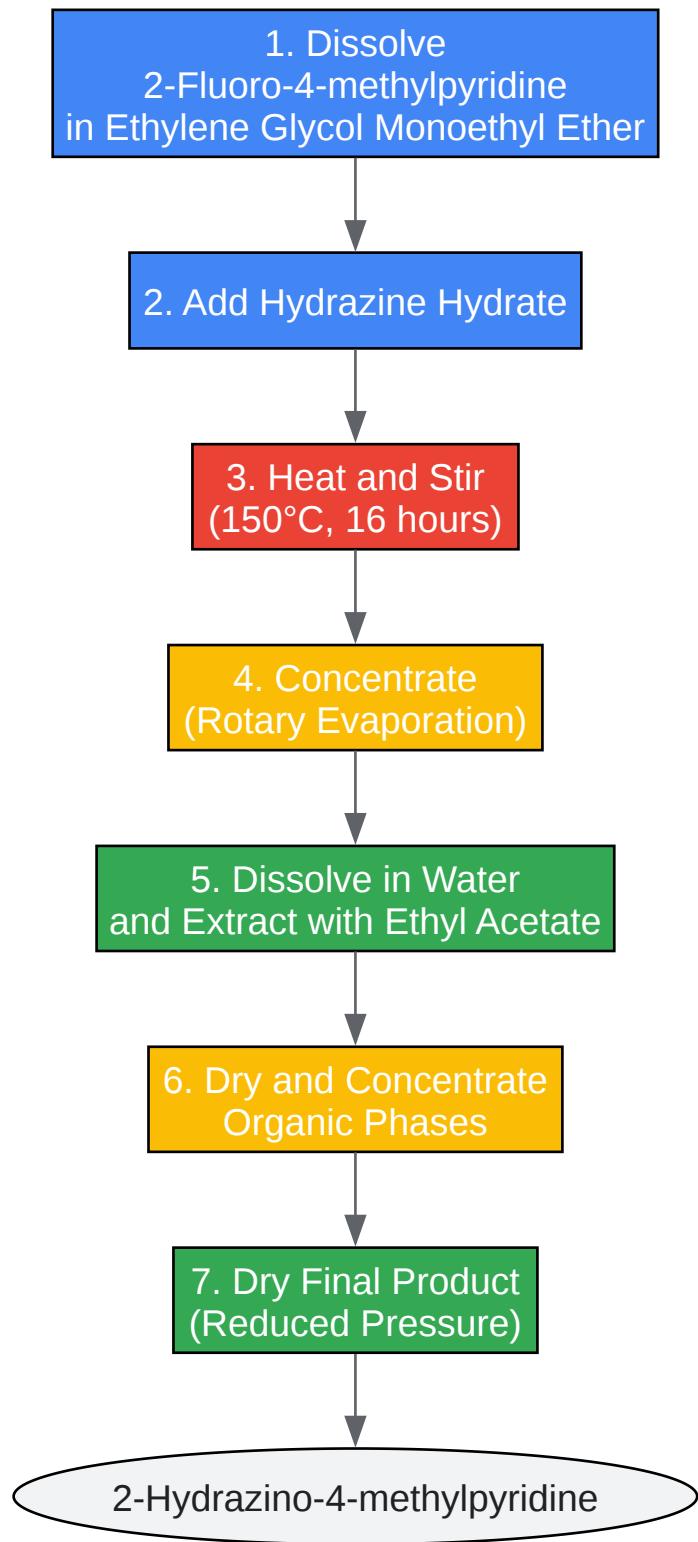
The product can be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[1][2]

Analytical Methodologies

The analysis of hydrazine compounds and pyridine derivatives often employs chromatographic techniques.[8] For **2-Hydrazino-4-methylpyridine**, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods for detection and quantification. [8][9]

High-Performance Liquid Chromatography (HPLC):

- Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
- Application: This technique is robust for the quantification of organic molecules.[9] A UV detector can be used, as pyridine derivatives typically show absorbance in the 200-280 nm range.[9] For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS).[1]


Gas Chromatography-Mass Spectrometry (GC-MS):

- Principle: GC separates volatile compounds in a gaseous mobile phase, and the mass spectrometer identifies and quantifies the separated components based on their mass-to-charge ratio.
- Application: GC-MS provides high sensitivity and is excellent for confirming the identity of the compound.[9] Derivatization may be necessary to improve the volatility and thermal stability of the analyte.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis of **2-Hydrazino-4-methylpyridine**.

Synthesis Workflow for 2-Hydrazino-4-methylpyridine

[Click to download full resolution via product page](#)

Caption: Synthesis workflow of **2-Hydrazino-4-methylpyridine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 错误页 [amp.chemicalbook.com]
- 2. 2-hydrazino-4-methylpyridine CAS#: 4931-00-4 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. cenmed.com [cenmed.com]
- 5. chemscene.com [chemscene.com]
- 6. 4931-00-4|2-Hydrazinyl-4-methylpyridine|BLD Pharm [bldpharm.com]
- 7. 2-hydrazino-4-methylpyridine | 4931-00-4 [chemicalbook.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Hydrazino-4-methylpyridine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1357133#2-hydrazino-4-methylpyridine-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1357133#2-hydrazino-4-methylpyridine-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com